![molecular formula C19H20F2N2O B4255226 4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B4255226.png)
4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine
Overview
Description
4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine, commonly known as DF4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DF4 is a pyridine-based ligand that has been extensively studied for its ability to bind to specific receptors in the brain and modulate their activity. In
Scientific Research Applications
DF4 has been studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. In neuroscience, DF4 has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor, and modulate their activity. This makes DF4 a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
In drug discovery, DF4 has been used as a lead compound to develop new drugs that target specific receptors in the brain. For example, DF4 has been used as a starting point to develop new sigma-1 receptor ligands with improved pharmacological properties.
Mechanism of Action
The mechanism of action of DF4 involves its binding to specific receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. By binding to these receptors, DF4 can modulate their activity and affect various physiological processes, such as neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
DF4 has been shown to have various biochemical and physiological effects, depending on the receptor it binds to. For example, DF4 has been shown to increase dopamine release in the brain by binding to the dopamine D2 receptor. This makes DF4 a potential candidate for the treatment of Parkinson's disease, which is characterized by a decrease in dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using DF4 in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of modulating these receptors without affecting other physiological processes. However, one limitation of using DF4 is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for research on DF4. One direction is to further study its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop new drugs based on DF4 that have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DF4 and its effects on various physiological processes in the brain.
properties
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-17-4-1-5-18(21)16(17)7-6-14-3-2-12-23(13-14)19(24)15-8-10-22-11-9-15/h1,4-5,8-11,14H,2-3,6-7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRIMNKPPYPZPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)CCC3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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